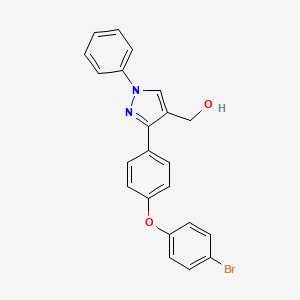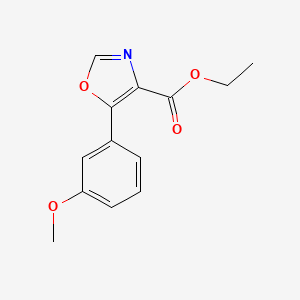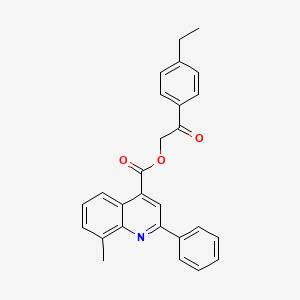
2-(1,2-Dioxopropoxy)benzoic acid hydrate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(1,2-Dioxopropoxy)benzoic acid hydrate is an organic compound that features a benzoic acid core with a 1,2-dioxopropoxy substituent
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2-(1,2-Dioxopropoxy)benzoic acid hydrate typically involves the esterification of benzoic acid with 1,2-dioxopropanol under acidic conditions. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction mixture is heated to reflux, and the product is purified by recrystallization.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for monitoring and controlling reaction parameters is crucial to optimize the production process.
Analyse Des Réactions Chimiques
Types of Reactions: 2-(1,2-Dioxopropoxy)benzoic acid hydrate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can yield alcohol derivatives.
Substitution: The ester group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide or potassium carbonate.
Major Products:
Oxidation: Benzoic acid derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted benzoic acid esters.
Applications De Recherche Scientifique
2-(1,2-Dioxopropoxy)benzoic acid hydrate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential neuroprotective properties.
Medicine: Explored for its potential use in drug development due to its bioactive properties.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 2-(1,2-Dioxopropoxy)benzoic acid hydrate involves its interaction with specific molecular targets. The compound may exert its effects by modulating enzyme activity or interacting with cellular receptors. The exact pathways and molecular targets are still under investigation, but preliminary studies suggest its potential in neuroprotection and anti-inflammatory activities.
Comparaison Avec Des Composés Similaires
- 4-(1H-1,2,4-Triazol-5-yl)benzoic acid hydrate
- 2,4-Dihydroxybenzoic acid
- 4-Decyloxy-benzoic acid hydrate
Comparison: 2-(1,2-Dioxopropoxy)benzoic acid hydrate is unique due to its specific ester linkage and the presence of the 1,2-dioxopropoxy group. This structural feature distinguishes it from other benzoic acid derivatives and contributes to its distinct chemical and biological properties.
Propriétés
Formule moléculaire |
C10H10O6 |
|---|---|
Poids moléculaire |
226.18 g/mol |
Nom IUPAC |
2-(2-oxopropanoyloxy)benzoic acid;hydrate |
InChI |
InChI=1S/C10H8O5.H2O/c1-6(11)10(14)15-8-5-3-2-4-7(8)9(12)13;/h2-5H,1H3,(H,12,13);1H2 |
Clé InChI |
DLKFQAHWYMEWIK-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)C(=O)OC1=CC=CC=C1C(=O)O.O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![N'-[(E)-(4-chlorophenyl)methylidene]-3-(4,5-diphenyl-1H-imidazol-1-yl)propanehydrazide](/img/structure/B12046088.png)



![1-Methyl-7-o-tolyloxymethyl-6,7-dihydro-1H-oxazolo[2,3-f]purine-2,4-dione](/img/structure/B12046104.png)



![(1-Amino-5-ethyl-6,7,8,9-tetrahydrothieno[2,3-c]isoquinolin-2-yl)[4-(propan-2-yl)phenyl]methanone](/img/structure/B12046136.png)

![2-[(2E)-2-(4-hydroxybenzylidene)hydrazinyl]-5-methyl-1,3-thiazol-4(5H)-one](/img/structure/B12046146.png)
